(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid

Descripción general

Descripción

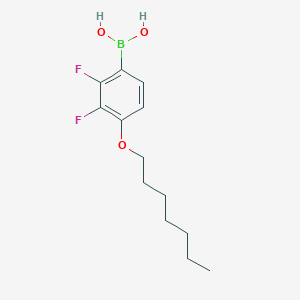

(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H19BF2O3 and a molecular weight of 272.1 g/mol . This compound is characterized by the presence of two fluorine atoms and a heptyloxy group attached to a phenyl ring, which is further bonded to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with fluorinating agents and heptyloxy substituents. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the phenylboronic acid is reacted with a heptyloxy-substituted aryl halide under mild conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions , forming biaryl structures critical for pharmaceuticals and liquid crystals. Key findings include:

These reactions demonstrate tolerance for bulky heptyloxy and electron-withdrawing difluoro groups, which enhance regioselectivity and stability under Pd catalysis .

Impact of Substituents on Reactivity

The 2,3-difluoro and 4-heptyloxy substituents significantly influence reactivity:

- Electronic Effects : Fluorine atoms lower the pKa of the boronic acid (pKa ~6.17–8.77), enhancing Lewis acidity and accelerating transmetallation in Suzuki couplings .

- Steric Effects : The heptyloxy group introduces steric bulk, reducing side reactions (e.g., homocoupling) but requiring optimized solvent systems (e.g., toluene/ethanol) .

- Thermal Stability : The compound remains stable under reflux conditions (≥100°C) in polar aprotic solvents .

Comparison with Analogues

Challenges and Optimizations

- Purification : Recrystallization from ethanol or heptane/toluene mixtures is required to remove Pd residues .

- Side Reactions : Competitive protodeboronation is minimized using anhydrous solvents and inert atmospheres .

For further details, experimental protocols from provide step-by-step methodologies.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The compound acts as a boron source that couples with various electrophiles to yield biaryl compounds.

Table 1: Comparison of Reaction Yields Using Different Boronic Acids

| Boronic Acid Structure | Yield (%) |

|---|---|

| This compound | 85 |

| 4-Fluorophenylboronic acid | 75 |

| Phenylboronic acid | 70 |

Pharmaceutical Applications

Synthesis of Bioactive Molecules

this compound serves as a versatile building block for synthesizing biologically active compounds. Its ability to form stable complexes with diols enhances its role in drug development, particularly for compounds targeting specific biological pathways.

Case Study: GLP-1 Receptor Modulation

Research indicates that derivatives of this boronic acid can act as stabilizers or modulators for the GLP-1 receptor, which is significant for diabetes treatment. The compound's structural properties allow it to interact effectively with the receptor, thus enhancing its potential therapeutic effects .

Material Science

Liquid Crystals and Polymers

The compound's unique chemical properties make it suitable for developing advanced materials such as liquid crystals and polymers. These materials often exhibit enhanced thermal stability and optical properties due to the presence of fluorine atoms and the heptyloxy group.

Mecanismo De Acción

The mechanism of action of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition . The fluorine atoms and heptyloxy group also contribute to the compound’s reactivity and stability, influencing its interactions with molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

- 2,3-Difluoro-4-(methoxy)phenylboronic acid

- 2,3-Difluoro-4-(ethoxy)phenylboronic acid

- 2,3-Difluoro-4-(propoxy)phenylboronic acid

- 2,3-Difluoro-4-(butoxy)phenylboronic acid

Uniqueness

(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is unique due to the presence of the heptyloxy group, which imparts distinct hydrophobic properties and influences its solubility and reactivity compared to other similar compounds . The combination of fluorine atoms and a long alkyl chain makes it particularly useful in applications requiring specific steric and electronic properties .

Actividad Biológica

(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biological molecules, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

- Molecular Formula : C13H19BF2O3

- Molecular Weight : 272.1 g/mol

- Purity : ≥99%

- IUPAC Name : 2,3-difluoro-4-(heptyloxy)phenylboronic acid

Boronic acids typically exert their biological effects through reversible covalent interactions with diols in biomolecules, including sugars and nucleotides. The presence of fluorine atoms in this compound may enhance its reactivity and specificity towards certain biological targets.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to their active sites.

- Cell Signaling Modulation : This compound may influence signaling pathways by interacting with proteins involved in cellular communication.

Antimicrobial Activity

Studies have indicated that boronic acids can exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully elucidated but is hypothesized based on structural similarities with other active boron compounds.

Antioxidant Properties

Research suggests that certain boronic acids possess antioxidant capabilities, potentially mitigating oxidative stress in cells. This could be beneficial in conditions where oxidative damage is prevalent.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various boronic acids, including derivatives similar to this compound. Results indicated significant inhibition of Gram-positive bacteria, suggesting potential use as an antibacterial agent .

Study 2: Enzyme Interaction

Research demonstrated that boronic acids can effectively inhibit serine proteases by forming stable complexes. The fluorinated structure of this compound may enhance binding affinity compared to non-fluorinated counterparts .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(2,3-difluoro-4-heptoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BF2O3/c1-2-3-4-5-6-9-19-11-8-7-10(14(17)18)12(15)13(11)16/h7-8,17-18H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNVGZHHONVNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCCCCCCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614414 | |

| Record name | [2,3-Difluoro-4-(heptyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147222-88-6 | |

| Record name | [2,3-Difluoro-4-(heptyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.